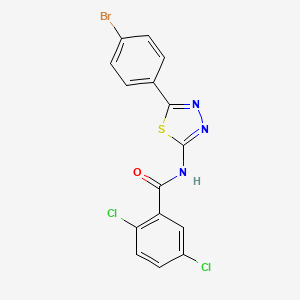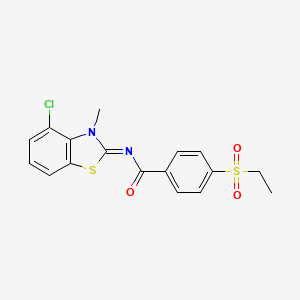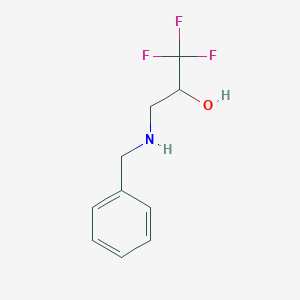
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol
Vue d'ensemble
Description
Benzylamino compounds are a class of organic compounds that contain a benzyl group (C6H5CH2-) attached to an amino group (NH2). They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of benzylamino compounds often involves the reaction of a benzyl halide with an amine. For example, 3-(Benzylamino)propionitrile was used as a starting reagent in the synthesis of various compounds .Molecular Structure Analysis
The molecular structure of benzylamino compounds typically consists of a benzyl group attached to an amino group. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Benzylamino compounds can undergo a variety of chemical reactions. For example, 3-(Benzylamino)propionitrile undergoes aza-type Michael reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamino compounds can vary depending on the specific compound. These properties can include density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
Overview of Similar Compounds in Scientific Research
Synthetic and Medicinal Chemistry
Compounds with structural similarities to "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol" often find applications in synthetic and medicinal chemistry. For instance, benzodiazepines and benzofused heterocycles have been extensively studied for their pharmacological properties, including anxiolytic, antimicrobial, and anticancer activities (Cascioferro et al., 2017). Similarly, compounds like "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol" could be explored for novel drug synthesis and as intermediates in the development of therapeutic agents.
Biochemical Research
In biochemical research, the introduction of fluorine atoms in organic compounds, as seen in "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol," is known to significantly affect the biological activity and physical properties of molecules. For example, fluorinated compounds have been investigated for their role in enhancing drug absorption and metabolic stability (Barchańska et al., 2019). This suggests potential research applications of "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol" in studying drug-receptor interactions and in the design of fluorinated drug molecules.
Environmental and Ecological Studies
Fluorinated organic compounds, due to their persistence and bioaccumulation potential, are of interest in environmental and ecological studies. Research on the environmental fate, toxicology, and ecological impacts of such compounds is crucial for understanding their long-term effects on ecosystems and human health (Kim & Choi, 2014). The study of "3-(Benzylamino)-1,1,1-trifluoropropan-2-ol" could contribute to this field by assessing its environmental stability, degradation pathways, and potential ecotoxicological effects.
Photophysical and Photochemical Applications
Compounds with benzylamino and trifluoropropanol groups may exhibit unique photophysical properties, making them candidates for investigation in the development of photoluminescent materials, organic light-emitting diodes (OLEDs), and in photochemistry research. The study of such molecules can lead to the development of novel optical and electronic materials with applications in sensors, imaging, and electronics (Squeo & Pasini, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTRJOFXPSASPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1,1,1-trifluoropropan-2-ol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

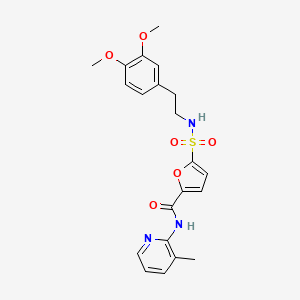
![3-[Methyl(pyridin-4-YL)amino]phenol](/img/structure/B2523556.png)
![2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2523557.png)
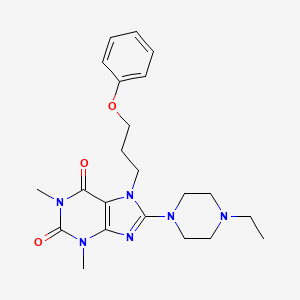
![(4-butoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523559.png)
![Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B2523561.png)
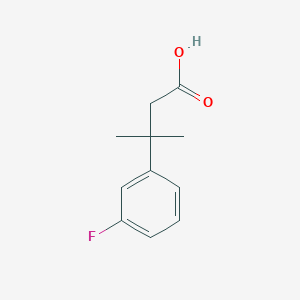
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2523567.png)
![N-(cyanomethyl)-N-ethyl-4-[4-(propan-2-yl)piperazin-1-yl]benzamide](/img/structure/B2523570.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2523571.png)
